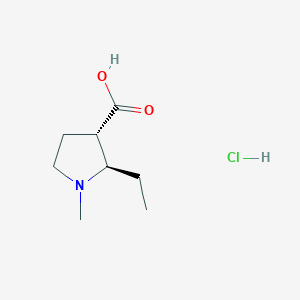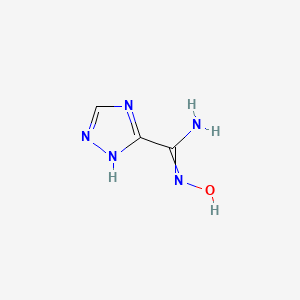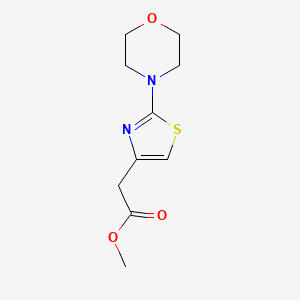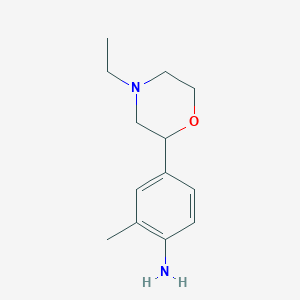
2-(3-Methylpyridin-4-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of a nitrile group (-CN) attached to the acetonitrile moiety, which is further connected to the 3-methylpyridine ring. The compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-Methylpyridin-4-yl)acetonitrile typically involves the decarboxylation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester. The process includes the following steps :
Preparation of Ethyl 2-cyano-2-(pyridine-4-yl) acetic ester: This is achieved by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate.
Decarboxylation Reaction: The ester is then subjected to decarboxylation in the presence of dimethyl sulfoxide (DMSO) and lithium chloride at temperatures ranging from 100°C to 160°C for 90-180 minutes.
Isolation: The reaction mixture is poured into water, and the resulting solid is filtered and dried to obtain this compound as a white solid.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylpyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) is employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
2-(3-Methylpyridin-4-yl)acetonitrile has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methylpyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways . The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
Comparaison Avec Des Composés Similaires
2-(3-Methylpyridin-4-yl)acetonitrile can be compared with other similar compounds, such as 2-(4-Methylpyridin-3-yl)acetonitrile :
2-(4-Methylpyridin-3-yl)acetonitrile: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.
4-Pyridineacetonitrile, 3-methyl-: Another isomer with distinct reactivity and applications.
Propriétés
Numéro CAS |
1000557-13-0 |
|---|---|
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-(3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H8N2/c1-7-6-10-5-3-8(7)2-4-9/h3,5-6H,2H2,1H3 |
Clé InChI |
KGERRVJNMWHHNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)







